

laboratory scale synthesis of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

Cat. No.: B1274320

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An Application Note for the Laboratory Scale Synthesis of **3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid**

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid** (CAS No. 96-93-5). This compound, also known as 6-nitro-2-aminophenol-4-sulfonic acid, is a pivotal intermediate in the chemical industry, primarily utilized in the manufacturing of azo dyes.[1][2][3] The described method is a one-pot, two-step synthesis commencing from o-aminophenol, involving sequential sulfonation and nitration. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods to ensure a reproducible and high-yield synthesis.

Introduction

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is an aromatic organic compound characterized by the presence of amino, hydroxyl, nitro, and sulfonic acid functional groups attached to a benzene ring.[2] This unique combination of functional groups makes it a versatile precursor in organic synthesis, particularly for dyestuffs, where its structure allows for the creation of various shades with desirable properties like good fastness and solubility.[1] The quality and purity of this intermediate directly influence the performance of the final dye product, making a reliable synthesis protocol essential.[1]

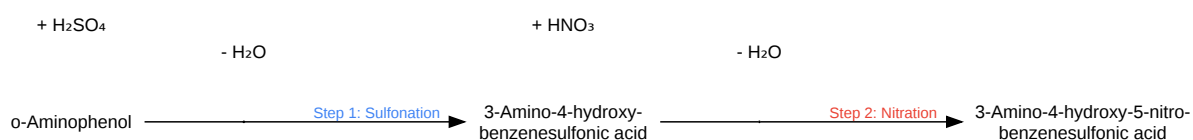
The synthesis route detailed herein is based on a well-established method involving the electrophilic aromatic substitution of o-aminophenol.[4] The process begins with the sulfonation of o-aminophenol to form the intermediate 3-amino-4-hydroxybenzenesulfonic acid, which is subsequently nitrated in the same reaction vessel to yield the final product. This one-pot approach is efficient, minimizing the need for isolation of the intermediate and thereby streamlining the workflow.[4]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step electrophilic aromatic substitution pathway.

Step 1: Sulfonation o-Aminophenol is treated with concentrated sulfuric acid. The hydroxyl (-OH) and amino (-NH₂) groups are strongly activating and ortho-, para-directing. The sulfonation occurs at the position para to the hydroxyl group, which is also ortho to the amino group, yielding 3-amino-4-hydroxybenzenesulfonic acid.

Step 2: Nitration The reaction mixture is then cooled, and nitric acid is introduced. The nitronium ion (NO₂⁺), the electrophile, attacks the activated ring. The sulfonic acid group is a deactivating meta-director, while the amino and hydroxyl groups remain activating. The nitration occurs at the position ortho to the hydroxyl group and meta to the sulfonic acid group, resulting in the desired product, **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid**. [4][5]



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Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | M.W. (g/mol) | Recommended Purity |
|-----------------|-----------|----------------------------------|----------------|--------------------|
| o-Aminophenol | 95-55-6 | C ₆ H ₇ NO | 109.13 | >98% |
| Sulfuric Acid | 7664-93-9 | H ₂ SO ₄ | 98.08 | 98% (conc.) |
| Nitric Acid | 7697-37-2 | HNO ₃ | 63.01 | 65-70% (conc.) |
| Deionized Water | 7732-18-5 | H ₂ O | 18.02 | N/A |
| Ice | N/A | H ₂ O | 18.02 | N/A |

Equipment

- 500 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Thermometer (-20 to 150 °C)
- 100 mL dropping funnel
- Ice-water bath
- Buchner funnel and vacuum flask
- Filter paper (e.g., Whatman No. 1)
- Beakers and graduated cylinders
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.

Detailed Experimental Protocol

WARNING: This procedure involves highly corrosive and strong oxidizing acids. The nitration step is highly exothermic and can lead to a runaway reaction if not strictly controlled. This entire procedure must be performed in a well-ventilated chemical fume hood.

Step 1: Sulfonation of o-Aminophenol

- **Setup:** Assemble the 500 mL three-neck flask with a magnetic stirrer, thermometer, and a dropping funnel in a fume hood.
- **Charging Reactants:** Carefully add 109.1 g (1.0 mol) of concentrated (98%) sulfuric acid to the flask. Begin stirring and cool the acid to below 20°C using an ice bath.
- **Addition of o-Aminophenol:** Slowly add 21.8 g (0.2 mol) of o-aminophenol powder to the stirred sulfuric acid in small portions over 30-45 minutes. Ensure the temperature is maintained between 25-35°C during the addition.
 - **Expert Insight:** Portion-wise addition is crucial to control the initial exotherm from the acid-base reaction and dissolution.
- **Reaction:** After the addition is complete, slowly heat the mixture to 100-110°C. Maintain this temperature for 4-5 hours with continuous stirring. The reaction mixture will become a thick, homogenous paste.
 - **Causality:** This heating step drives the electrophilic sulfonation to completion, ensuring the formation of the 3-amino-4-hydroxybenzenesulfonic acid intermediate.[\[4\]](#)

Step 2: Nitration

- **Cooling:** After the sulfonation is complete, turn off the heating and allow the mixture to cool to approximately 70-80°C. Then, use an ice-water bath to rapidly cool the mixture down to 10-15°C. This cooling is critical for controlling the subsequent nitration.
- **Addition of Nitric Acid:** Charge the dropping funnel with 19.8 g (~14.1 mL) of concentrated (68%) nitric acid. Add the nitric acid dropwise to the vigorously stirred reaction mixture over 1.5-2 hours.
 - **CRITICAL CONTROL POINT:** The internal temperature must be maintained below 20°C throughout the entire addition. Use a larger ice bath and control the addition rate to

manage the exotherm. A temperature rise above this limit significantly increases the risk of side reactions and potential runaway conditions.[5]

- Reaction: Once the nitric acid addition is complete, continue stirring the mixture at 15-20°C for an additional 3 hours to ensure the nitration reaction goes to completion.

Step 3: Product Isolation and Purification

- Quenching: Prepare a large beaker containing 500 g of crushed ice and 200 mL of cold deionized water.
- Precipitation: Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. The product will precipitate as a solid.
 - Expert Insight: This quenching step not only precipitates the product, which has lower solubility in the diluted acidic solution but also safely dissipates any remaining reactive species.
- Filtration: Allow the slurry to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
- Washing: Wash the filter cake thoroughly with several portions of cold deionized water (4 x 100 mL) until the filtrate is nearly neutral (pH 5-6). This removes residual sulfuric and nitric acids.
- Drying: Press the cake firmly on the funnel to remove as much water as possible. Transfer the solid product to a drying dish and dry in a vacuum oven at 60-70°C to a constant weight.
- Yield and Appearance: The final product should be a khaki or brown powder.[4][6] The expected yield is approximately 85-90%.[4]

Caption: Experimental workflow for the synthesis.

Data Summary and Characterization

Quantitative Data

| Parameter | Value | Moles | Notes |
|----------------------|------------|-------|------------------------|
| o-Aminophenol | 21.8 g | 0.20 | Limiting Reagent |
| Sulfuric Acid (98%) | 109.1 g | 1.11 | Reagent and Solvent |
| Nitric Acid (68%) | 19.8 g | 0.22 | Nitrating Agent |
| Sulfonation Temp. | 100-110 °C | N/A | Critical Parameter |
| Nitration Temp. | < 20 °C | N/A | |
| Theoretical Yield | 46.8 g | 0.20 | Based on o-Aminophenol |
| Expected Yield (85%) | 39.8 g | 0.17 | [4] |

Product Characterization

- Product Name: **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid**
- CAS Number: 96-93-5[7]
- Molecular Formula: C₆H₆N₂O₆S[7][8]
- Molecular Weight: 234.19 g/mol [7][8]
- Appearance: Khaki to brown powder[4][6]
- Purity Assessment: As per established industrial methods, purity and content can be reliably determined using High-Performance Liquid Chromatography (HPLC) and diazonium titration. [4]

Safety and Waste Management

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles with a face shield when handling concentrated acids.

- **Acid Handling:** Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Measure and transfer them exclusively within a chemical fume hood. Have an acid spill kit (e.g., sodium bicarbonate) readily available.
- **Nitration Hazard:** Nitration is a highly energetic reaction. Deviation from the specified temperature control ($< 20^{\circ}\text{C}$) can lead to the formation of dinitro products or an uncontrolled, explosive decomposition. Never add the nitric acid quickly.
- **Waste Disposal:** The acidic filtrate after product isolation should be carefully neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal according to local institutional guidelines. Do not mix with organic solvent waste.

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- To cite this document: BenchChem. [laboratory scale synthesis of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1274320#laboratory-scale-synthesis-of-3-amino-4-hydroxy-5-nitrobenzenesulfonic-acid\]](https://www.benchchem.com/product/b1274320#laboratory-scale-synthesis-of-3-amino-4-hydroxy-5-nitrobenzenesulfonic-acid)

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